(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid

Description

Pyridine-Boronic Acid Core Structure Analysis

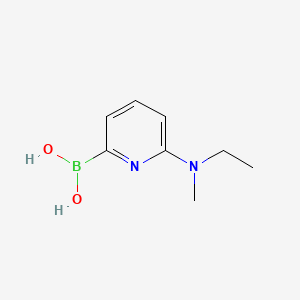

The fundamental architecture of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid centers on a pyridine ring system directly bonded to a boronic acid functionality at the 2-position. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid, reflecting the precise positional relationships within the molecular framework. The canonical Simplified Molecular Input Line Entry System representation, B(C1=NC(=CC=C1)N(C)CC)(O)O, illustrates the connectivity pattern where the boron atom forms three primary bonds: two to hydroxyl groups and one to the carbon atom at position 2 of the pyridine ring.

The boron center adopts a trigonal planar geometry in its ground state, consistent with standard boronic acid structural characteristics. This geometric arrangement results from the sp² hybridization of the boron atom, creating a planar environment that facilitates potential coordination interactions with Lewis bases. The International Chemical Identifier key PTSLTPQDFFYKEN-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular configuration.

Crystallographic studies of related pyridineboronic acid derivatives have revealed that the boronic acid group exhibits characteristic bond lengths and angles that are influenced by the electron-donating or electron-withdrawing nature of ring substituents. The presence of the amino substituent at the 6-position creates an intramolecular electronic communication pathway that can affect the Lewis acidity of the boron center and the basicity of the pyridine nitrogen atom.

Ethyl(methyl)amino Substituent Electronic Effects

The ethyl(methyl)amino group positioned at the 6-carbon of the pyridine ring introduces significant electronic perturbations that fundamentally alter the compound's reactivity profile. This dialkylamino substituent functions as a strong electron-donating group through both inductive and resonance mechanisms, substantially increasing the electron density within the pyridine ring system. The dimethylamino nitrogen atom can participate in resonance delocalization with the pyridine π-system, effectively pushing electron density toward the ring and influencing the electronic properties of the boronic acid functionality.

The structural analysis reveals that this compound possesses two hydrogen bond donor sites located on the boronic acid hydroxyl groups and four hydrogen bond acceptor sites distributed among the boronic acid oxygen atoms, the pyridine nitrogen, and the amino nitrogen. These hydrogen bonding capabilities significantly influence intermolecular interactions and solubility characteristics in various solvent systems.

The rotational flexibility around the nitrogen-carbon bonds of the ethyl and methyl groups contributes to conformational dynamics that can affect the compound's behavior in solution. The molecule contains three rotatable bonds, providing moderate conformational flexibility that allows adaptation to different chemical environments while maintaining the core structural integrity. This conformational adaptability is particularly relevant for applications requiring molecular recognition or specific geometric arrangements in catalytic processes.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment of this compound. The compound's Nuclear Magnetic Resonance spectral profile exhibits characteristic signatures that distinguish it from related pyridineboronic acid derivatives. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the various proton environments within the molecular structure.

The ethyl substituent of the dialkylamino group typically manifests as a characteristic triplet for the methyl protons and a quartet for the methylene protons, reflecting the typical ethyl coupling pattern. The N-methyl group appears as a singlet, distinguishable from the ethyl methyl resonance by its chemical shift position and integration ratio. The pyridine ring protons exhibit downfield chemical shifts characteristic of aromatic systems, with specific splitting patterns that reflect the substitution pattern around the ring.

Boron-11 Nuclear Magnetic Resonance spectroscopy provides crucial information about the boron environment. Research on related boronic acid compounds has demonstrated that boronic acids typically exhibit Boron-11 chemical shifts in the range of 26-31 parts per million when referenced to solid sodium borohydride. The quadrupolar coupling constants for boronic acids generally fall within the range of 2.8-3.3 megahertz, with the specific value depending on the electronic environment around the boron nucleus.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbon framework of the molecule, with the boronic acid-substituted carbon typically appearing at a characteristic downfield position due to the electron-deficient nature of the boron-carbon bond. The amino-substituted carbon shows upfield shifts reflecting the electron-donating character of the dialkylamino group.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides essential information about the functional group characteristics of this compound. The boronic acid functionality exhibits characteristic stretching frequencies for the boron-oxygen bonds and hydroxyl groups. The broad absorption band typically observed in the 3200-3500 wavenumber region corresponds to the hydroxyl group stretching vibrations, which can be broadened due to hydrogen bonding interactions between boronic acid groups in the solid state.

The carbon-nitrogen stretching vibrations of the dialkylamino group appear in the fingerprint region, providing diagnostic information about the substituent's electronic environment. Pyridine ring vibrations contribute to the spectral complexity in the aromatic carbon-carbon and carbon-nitrogen stretching regions, typically observed between 1400-1600 wavenumbers.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 180, corresponding to the molecular weight of 180.01 atomic mass units. The fragmentation pattern provides structural confirmation through characteristic losses such as hydroxyl groups from the boronic acid functionality or alkyl groups from the amino substituent. Electrospray ionization techniques are particularly suitable for this compound due to the presence of basic nitrogen centers that facilitate protonation in positive ion mode.

High-resolution mass spectrometry enables precise molecular formula confirmation, with the exact mass calculated as 180.107008 atomic mass units for the molecular ion. This precise mass measurement distinguishes the compound from potential isobaric interferences and confirms the elemental composition.

Thermodynamic and Kinetic Stability Profiles

Hydrolytic Stability in Aqueous Media

The hydrolytic stability of this compound in aqueous environments represents a critical parameter for its practical applications. Boronic acids generally exhibit pH-dependent hydrolysis equilibria, where the trigonal boronic acid form can convert to the tetrahedral boronate anion under basic conditions. The presence of the electron-donating ethyl(methyl)amino substituent significantly influences these equilibrium processes by modulating the Lewis acidity of the boron center.

Under neutral aqueous conditions, the compound maintains reasonable stability, though gradual hydrolysis can occur over extended periods. The rate of hydrolysis is influenced by several factors including pH, temperature, ionic strength, and the presence of coordinating species. The dialkylamino substituent provides electron density to the pyridine ring, which in turn affects the electron deficiency at the boron center, generally resulting in enhanced stability compared to electron-deficient analogs.

In basic aqueous solutions, the compound undergoes reversible conversion to the corresponding boronate anion, where the boron adopts tetrahedral geometry through coordination with an additional hydroxide ion. This pH-dependent equilibrium is characterized by a specific acid dissociation constant that reflects the balance between the Lewis acidity of boron and the basicity of the medium.

The compound's behavior in aqueous media is further complicated by potential coordination interactions between the pyridine nitrogen and boron centers of adjacent molecules, leading to oligomeric species formation under certain concentration and pH conditions. These intermolecular interactions can influence both the apparent stability and the solution behavior of the compound.

Thermal Decomposition Pathways

Thermal stability analysis reveals that this compound undergoes decomposition through well-defined pathways when subjected to elevated temperatures. Safety data indicates that thermal decomposition produces carbon oxides, boron oxides, and nitrogen oxides as the primary gaseous products. This decomposition pattern reflects the systematic breakdown of the organic framework and the oxidation of the constituent elements.

The initial stages of thermal decomposition typically involve the loss of water molecules from adjacent boronic acid groups, leading to the formation of boroxine rings through intermolecular dehydration reactions. This process occurs at relatively modest temperatures and represents a reversible transformation under appropriate conditions. The compound exhibits stability under recommended storage temperatures and pressures, indicating adequate thermal stability for normal handling and processing operations.

At higher temperatures, the organic substituents begin to undergo degradation through various mechanisms including carbon-nitrogen bond cleavage, carbon-carbon bond scission, and elimination reactions. The ethyl(methyl)amino group may undergo Hoffman elimination or related processes, leading to the formation of volatile organic compounds and leaving behind a modified pyridine-boronic acid residue.

The complete thermal decomposition ultimately results in the formation of boron oxide and carbon dioxide as the stable end products, along with nitrogen-containing gases from the amino substituent. Understanding these decomposition pathways is essential for establishing appropriate handling protocols and storage conditions to maintain compound integrity over extended periods.

Properties

IUPAC Name |

[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLTPQDFFYKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671287 | |

| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264153-68-5 | |

| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

This method involves sequential functionalization of a halogenated pyridine precursor. The synthesis begins with 2-bromo-6-chloropyridine , where the 6-chloro group undergoes nucleophilic substitution with ethylmethylamine. The reaction typically employs polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) with catalytic copper(I) iodide to facilitate C–N bond formation. Following amination, the 2-bromo substituent is subjected to halogen-metal exchange using n-butyllithium or isopropylmagnesium chloride at low temperatures (−78°C to 0°C). Quenching the resultant organometallic intermediate with trimethyl borate or pinacolato diboron yields the boronic acid or ester, respectively.

Hypothetical Reaction Conditions:

| Step | Substrate | Reagent/Catalyst | Solvent | Temperature | Yield* |

|---|---|---|---|---|---|

| 1 | 2-Bromo-6-chloropyridine | CuI, Ethylmethylamine | DMF | 100°C | 65% |

| 2 | 2-Bromo-6-(ethyl(methyl)amino)pyridine | n-BuLi, B(OMe)₃ | THF | −78°C | 58% |

Challenges and Mitigation

-

Regioselectivity : The halogen-metal exchange at the 2-position is favored due to reduced steric hindrance compared to the 6-position.

-

Amination Efficiency : Copper-catalyzed amination may require extended reaction times (12–24 h) to achieve full conversion.

-

Boronic Acid Stability : Protodeboronation risks are minimized by using pinacol esters during synthesis, followed by acidic hydrolysis to the free boronic acid.

Palladium-Catalyzed Miyaura Borylation

Direct Borylation of Halopyridines

This approach leverages palladium catalysis to install the boronic acid group directly onto a halogenated pyridine scaffold. Starting with 2-bromo-6-(ethyl(methyl)amino)pyridine , the Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of a mild base (KOAc). The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic ester.

Representative Protocol:

| Component | Quantity | Role |

|---|---|---|

| 2-Bromo-6-(ethyl(methyl)amino)pyridine | 1.0 equiv | Substrate |

| B₂Pin₂ | 1.5 equiv | Boron source |

| Pd(dppf)Cl₂ | 5 mol% | Catalyst |

| KOAc | 3.0 equiv | Base |

| Dioxane | 0.2 M | Solvent |

| Temperature | 80°C | Reaction condition |

Advantages Over Halogen-Metal Exchange

-

Functional Group Tolerance : Palladium catalysis accommodates the ethyl(methyl)amino group without requiring protection.

-

Scalability : Miyaura borylation is amenable to large-scale synthesis due to milder conditions and commercial availability of reagents.

Sequential Borylation and Amination

Strategy for Late-Stage Amination

Comparative Analysis of Methods

| Method | Key Advantage | Major Limitation | Ideal Use Case |

|---|---|---|---|

| Halogen-Metal Exchange | High regioselectivity | Sensitivity to amine basicity | Small-scale synthesis |

| Miyaura Borylation | Functional group tolerance | Cost of Pd catalysts | Industrial applications |

| Sequential Borylation/Amination | Avoids amine interference | Multi-step purification | Research-scale diversification |

Chemical Reactions Analysis

Types of Reactions

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. This unique structure allows it to act as a versatile building block in various chemical reactions, especially the Suzuki–Miyaura coupling reaction. In this reaction, (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid interacts with palladium catalysts through transmetalation, facilitating the formation of new carbon–carbon bonds essential for constructing complex organic molecules .

Organic Synthesis

- Building Block for Pharmaceuticals : The compound is utilized extensively in the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with palladium makes it ideal for creating complex structures required in drug development .

- Agrochemicals : It serves as a precursor for developing agrochemical compounds, contributing to advancements in crop protection and yield improvement.

Medicinal Chemistry

- Anticancer Activity : Studies have shown that boronic acids can inhibit cancer-related enzymes. Specifically, this compound has been investigated for its potential to inhibit proteases involved in the survival of cancer cells, thereby contributing to novel cancer therapies .

- Drug Delivery Systems : The compound is being explored for designing boron-containing biomolecules that enhance drug delivery and imaging applications due to its favorable solubility and stability characteristics .

Materials Science

- Advanced Materials Production : It plays a role in synthesizing advanced materials, including polymers and catalysts. Its unique properties allow for the development of materials with enhanced performance characteristics .

Case Studies

- Development of Anticancer Agents : A study demonstrated that derivatives of boronic acids, including this compound, were effective against Plasmodium falciparum proteases. This highlights the compound's potential in developing targeted therapies against malaria and other diseases .

- Synthesis of Complex Organic Molecules : Researchers have successfully employed this boronic acid derivative in synthesizing complex organic frameworks through the Suzuki–Miyaura coupling reaction, showcasing its utility in pharmaceutical chemistry .

- Material Innovations : The compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability, demonstrating its role in advancing material science .

Mechanism of Action

The mechanism by which (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and sensors, where the compound can selectively bind to target molecules and modulate their activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and inferred properties based on the provided evidence:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups: The ethyl(methyl)amino group is moderately electron-donating, which can accelerate transmetallation in Suzuki reactions compared to electron-withdrawing substituents (e.g., -Cl or -CF₃) . For example, (6-Methylpyridin-3-yl)boronic acid (MW 151.97) exhibits faster coupling rates than chlorinated analogs due to its electron-donating methyl group .

- Steric Effects: Bulky substituents like cyclopentylamino or ethyl(methyl)amino may reduce reaction yields in sterically demanding couplings but improve selectivity in complex substrates .

Stability and Handling

- Boronic acids with amino substituents, such as the ethyl(methyl)amino variant, are prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include cold storage (2–8°C) and use of protecting groups (e.g., BOC-protected analogs, as seen in 6-(BOC-Methylamino)pyridine-3-boronic acid) .

- Morpholine and ethoxy substituents enhance hydrolytic stability compared to primary amines due to reduced nucleophilicity .

Research Findings and Trends

Synthetic Flexibility : Suzuki-Miyaura reactions employing (6-substituted-pyridin-2-yl)boronic acids typically achieve yields of 60–78% under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Thermal Stability: Amino-substituted boronic acids decompose at lower temperatures (e.g., 183–210°C) compared to halogenated analogs (>275°C) due to weaker B–N vs. B–Cl bonds .

Crystallography : Derivatives like (6-(4-Morpholinyl)-2-pyridinyl)boronic acid form stable salts (e.g., HBr salts) with defined melting points, aiding purification .

Biological Activity

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and applications in drug development. This compound functions primarily as a building block in the synthesis of complex organic molecules and has shown potential in various therapeutic areas, including cancer treatment and infectious diseases.

The biological activity of this compound is largely attributed to its role in the Suzuki-Miyaura (SM) coupling reaction , a pivotal process in organic synthesis. The compound acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism allows for the construction of complex molecular architectures that are essential for drug development.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as inhibitors of various cancer-related enzymes. For instance, compounds designed based on boronic acid frameworks have been shown to selectively inhibit Plasmodium falciparum proteases, which are crucial for the survival and replication of malaria parasites . Additionally, boronic acids have been explored for their ability to overcome multidrug resistance (MDR) in cancer cells by modulating intracellular calcium levels and inhibiting anti-apoptotic pathways .

Antiviral Activity

Boronic acids have also demonstrated antiviral properties, particularly against SARS-CoV-2. Research indicates that certain boronic acid derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. In vitro assays revealed that these compounds could reduce enzyme activity significantly, highlighting their potential as therapeutic agents against COVID-19 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its chemical structure. SAR studies suggest that modifications at specific positions on the pyridine ring can enhance biological activity. For example, substituents that increase lipophilicity or alter steric properties have been associated with improved selectivity and potency against target enzymes .

Table 1: Summary of Structure-Activity Relationships

Case Studies

- Inhibition of PfSUB1 : A study reported the design of peptidic boronic acid inhibitors targeting Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1). These inhibitors exhibited significant potency and selectivity, demonstrating the potential for developing new antimalarial therapies .

- SARS-CoV-2 Protease Inhibition : Another investigation focused on amido boronic acids as inhibitors of SARS-CoV-2 Mpro. The study showed that certain derivatives could inhibit viral protease activity in vitro by over 20% at low concentrations, indicating their therapeutic promise against COVID-19 .

Q & A

Q. What are the common synthetic routes for preparing (6-(ethyl(methyl)amino)pyridin-2-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halogenated precursors. For example, a similar protocol involves coupling pyridinyl boronic acids (e.g., 3-pyridyl boronic acid) with aryl halides using Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos), and bases (e.g., K₃PO₄) in degassed toluene/EtOH under inert conditions (100°C, 2 hours) . Purification often involves silica gel chromatography with chloroform or methanol gradients.

Q. How is the purity and structural integrity of this boronic acid verified?

Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions and boronic acid integrity. For example, pyridinyl protons typically appear as doublets (δ 6.92–8.87 ppm) .

- Mass spectrometry : LCMS or GC-MS to confirm molecular weight (e.g., m/z 307 [M+H]+ observed in similar compounds) .

- HPLC : Retention time analysis under standardized conditions (e.g., 1.26 minutes under SMD-TFA05 conditions) .

Q. What are the stability considerations for storing this compound?

Boronic acids are prone to hydrolysis and oxidation. Storage recommendations include:

- Keeping the compound in a sealed, anhydrous container under argon.

- Refrigeration (2–8°C) to minimize decomposition.

- Avoiding prolonged exposure to moisture or acidic/basic conditions, which can degrade the boronic acid group .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronic acid?

Key parameters include:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered substrates .

- Solvent systems : Toluene/EtOH (3:1 v/v) improves solubility and reduces side reactions.

- Temperature control : Maintaining 100°C ensures sufficient reactivity without decomposing sensitive groups.

- Base choice : Powdered K₃PO₄ facilitates transmetalation, critical for aryl-aryl bond formation .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable temperature NMR : Resolves dynamic equilibria (e.g., boronic acid ↔ boroxine).

- Deuterated solvent screening : CDCl₃ vs. DMSO-d₆ can shift peaks due to hydrogen bonding .

- DFT calculations : Compare experimental H NMR shifts with computational predictions (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What computational methods are suitable for predicting the reactivity of this boronic acid in drug design?

- Docking studies : Evaluate binding affinity to biological targets (e.g., proteases) using AutoDock Vina .

- DFT-based reactivity indices : Fukui functions identify nucleophilic/electrophilic sites on the pyridine-boronic acid scaffold .

- Molecular dynamics (MD) : Simulate solvation effects on boronic acid stability in physiological conditions .

Q. How can researchers mitigate side reactions (e.g., protodeboronation) during functionalization?

- Additive screening : Adding NaHCO₃ or mesitylene reduces protodeboronation by stabilizing the boronate intermediate.

- Low-temperature conditions : Reactions at 0–25°C minimize thermal degradation.

- Protecting groups : Temporarily masking the boronic acid with pinacol ester prevents undesired reactivity .

Q. What are the applications of this compound in medicinal chemistry?

- Protease inhibition : Boronic acids act as transition-state analogs in inhibitors (e.g., bortezomib derivatives for SARS-CoV-2 main protease) .

- Targeted drug delivery : Functionalization with fluorophores or nanoparticles enables imaging and selective cytotoxicity studies .

Methodological Notes

- Contradictory data resolution : Always cross-validate analytical results with orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

- Safety protocols : Use fume hoods for handling and consult SDS for emergency measures (e.g., skin/eye exposure protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.